

# Introduction to Influenza NP (366-374) as a T-Cell Epitope

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Influenza A NP (366-374)

Cat. No.: B12375292 Get Quote

The NP (366-374) peptide, with the amino acid sequence ASNENMETM, is a well-characterized, immunodominant CD8+ T-cell epitope in C57BL/6 mice, where it is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db.[1][2] This epitope is a cornerstone of influenza research in murine models due to its robust and reproducible immunogenicity. In humans, the T-cell response to influenza NP is more heterogeneous, with different epitopes being immunodominant depending on the individual's Human Leukocyte Antigen (HLA) type. While the exact NP (366-374) sequence is not a primary target in most human populations studied, other NP epitopes elicit strong T-cell responses and serve as a basis for comparison.

# Comparative Analysis of Murine and Human T-Cell Responses

The T-cell response to influenza NP epitopes exhibits both similarities and striking differences between mice and humans, primarily revolving around immunodominance, MHC restriction, and the characteristics of the T-cell receptor (TCR) repertoire.

### Immunodominance and MHC/HLA Restriction

In mice (specifically C57BL/6), the NP (366-374) epitope is a dominant target of the CD8+ T-cell response, particularly during a secondary infection.[2] This response is restricted to the H-2Db MHC class I molecule. The immunodominance of this single epitope simplifies the study of T-cell memory and efficacy in a controlled model system.



In humans, the CD8+ T-cell response to influenza NP is directed against a broader range of epitopes, and the immunodominance hierarchy is largely dictated by the individual's HLA haplotype. For individuals expressing HLA-A02:01, a common allele, the matrix protein 1 (M1) epitope M1 (58-66) is often immunodominant.[1][3] However, numerous studies have identified immunodominant CD8+ T-cell responses to various NP epitopes restricted by other HLA alleles, such as HLA-B51:01 and HLA-A\*24.[4] The NP protein is a significant target of the human CD8+ T-cell response, with some studies indicating that NP-specific responses can be more prominent than M1-specific responses in certain individuals.[2]

| Feature             | Murine (C57BL/6)                                         | Human                                                                                                                   |
|---------------------|----------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Primary NP Epitope  | NP (366-374) (ASNENMETM)                                 | Varies by HLA type (e.g., NP458-466 for HLA-A02:01, NPDAT for HLA-B51:01)                                               |
| MHC/HLA Restriction | H-2Db                                                    | Multiple HLA-A and HLA-B alleles                                                                                        |
| Immunodominance     | Highly immunodominant, especially in secondary response. | Heterogeneous; often subdominant to M1 epitopes in HLA-A2+ individuals, but can be immunodominant with other HLA types. |

## T-Cell Receptor (TCR) Repertoire

The TCR repertoire responding to the NP (366-374) epitope in mice has been extensively studied and is characterized by a "public" response. This means that different individual mice often utilize TCRs with identical or highly similar V $\beta$  gene segments and CDR3 sequences to recognize this epitope. This restricted repertoire simplifies the tracking of antigen-specific T-cells.[5]

The human TCR repertoire against influenza NP epitopes is generally more "private," with a greater diversity of TCRs being utilized across different individuals, even those sharing the same HLA type. However, public TCRs have also been identified in human responses to certain influenza epitopes, suggesting some level of convergent selection. Studies on the



A2/M158 epitope show that while a diverse repertoire exists, certain TCR clonotypes can dominate the response within an individual.[6]

| Feature        | Murine (NP 366-374)                               | Human (NP epitopes)                      |
|----------------|---------------------------------------------------|------------------------------------------|
| TCR Repertoire | Predominantly public; restricted Vβ usage.        | Largely private; more diverse TCR usage. |
| TCR Diversity  | Lower diversity within the responding population. | Higher diversity across individuals.     |

## **Functional Responses: Cytokine Production**

Upon stimulation with the NP (366-374) peptide, murine CD8+ T-cells produce a characteristic Th1 cytokine profile, with high levels of Interferon-gamma (IFN- $\gamma$ ) and Tumor Necrosis Factoralpha (TNF- $\alpha$ ). These cytokines are crucial for antiviral activity and viral clearance.

Human CD8+ T-cells responding to influenza NP epitopes also exhibit a robust Th1 cytokine response, primarily producing IFN-γ and TNF-α. The frequency of these cytokine-producing cells can be quantified to assess the magnitude of the immune response. Multifunctional T-cells, which produce multiple cytokines simultaneously, are thought to be particularly effective in viral control.[4]

| Cytokine | Murine (NP 366-374)                                        | Human (NP epitopes)                                        |
|----------|------------------------------------------------------------|------------------------------------------------------------|
| IFN-y    | High production by responding CD8+ T-cells.                | High production by responding CD8+ T-cells.                |
| TNF-α    | Significant production by responding CD8+ T-cells.         | Significant production by responding CD8+ T-cells.         |
| IL-2     | Produced, associated with T-cell proliferation and memory. | Produced, associated with T-cell proliferation and memory. |

## **Experimental Protocols**

Accurate comparison of T-cell responses relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize T-cell



responses to influenza NP epitopes.

## Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y Secretion

This assay quantifies the frequency of antigen-specific, cytokine-secreting T-cells at the single-cell level.

#### Materials:

- PVDF-bottom 96-well plates
- Anti-mouse or anti-human IFN-y capture antibody
- Biotinylated anti-mouse or anti-human IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
- BCIP/NBT or AEC substrate
- RPMI-1640 medium with 10% FBS
- NP (366-374) peptide (for murine cells) or relevant human NP peptide
- Positive control (e.g., PHA or anti-CD3/CD28 beads)
- Negative control (medium alone)

#### Procedure:

- Plate Coating: Coat the ELISpot plate wells with anti-IFN-γ capture antibody overnight at 4°C.
- Blocking: Wash the wells with sterile PBS and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.
- Cell Plating: Prepare a single-cell suspension of splenocytes (murine) or Peripheral Blood Mononuclear Cells (PBMCs) (human). Add 2x10<sup>5</sup> to 5x10<sup>5</sup> cells per well.



- Stimulation: Add the NP peptide to the respective wells at a final concentration of 1-10 μg/mL. Include positive and negative controls.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection: Wash the wells to remove cells. Add the biotinylated anti-IFN-y detection antibody and incubate for 2 hours at room temperature.
- Enzyme Conjugation: Wash the wells and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
- Spot Development: Wash the wells and add the substrate. Monitor for the development of spots.
- Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader.

## Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells, including their phenotype.

#### Materials:

- FACS tubes or 96-well U-bottom plates
- RPMI-1640 medium with 10% FBS
- NP peptide
- Brefeldin A or Monensin (protein transport inhibitors)
- Fixable viability dye
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4)
- Fixation/Permeabilization buffer
- Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)



Flow cytometer

#### Procedure:

- Cell Stimulation: In a 96-well plate, stimulate 1-2x10<sup>6</sup> splenocytes or PBMCs with the NP peptide (1-10 μg/mL) for 1 hour at 37°C.
- Protein Transport Inhibition: Add Brefeldin A (e.g., 10 μg/mL) or Monensin and incubate for an additional 4-6 hours.
- Surface Staining: Wash the cells and stain with a fixable viability dye. Then, stain for cell surface markers for 30 minutes at 4°C.
- Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies for 30 minutes at 4°C.
- Acquisition: Wash the cells and acquire the data on a flow cytometer.
- Analysis: Analyze the data using flow cytometry analysis software to determine the percentage of cytokine-positive cells within the CD8+ T-cell population.

## **MHC/HLA Tetramer Staining**

Tetramer staining allows for the direct visualization and quantification of antigen-specific T-cells based on their TCR specificity.

#### Materials:

- FACS tubes or 96-well U-bottom plates
- FACS buffer (PBS with 2% FBS)
- Fluorochrome-conjugated H-2Db/NP(366-374) tetramer (murine) or HLA/NP peptide tetramer (human)



- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)
- Fixable viability dye
- Flow cytometer

#### Procedure:

- Cell Preparation: Prepare a single-cell suspension of 1-2x10^6 splenocytes or PBMCs.
- Tetramer Staining: Incubate the cells with the fluorochrome-conjugated tetramer for 30-60 minutes at room temperature or 37°C (optimal conditions may vary depending on the tetramer).
- Surface Staining: Add antibodies against cell surface markers and a viability dye and incubate for 30 minutes at 4°C.
- · Washing: Wash the cells with FACS buffer.
- Acquisition: Acquire the data on a flow cytometer.
- Analysis: Analyze the data to determine the percentage of tetramer-positive cells within the CD8+ T-cell population.

## **Signaling Pathways and Experimental Workflows**

Visualizing the complex biological processes involved in the T-cell response can aid in understanding the underlying mechanisms.

# Antigen Processing and Presentation Pathway (MHC Class I)





Click to download full resolution via product page

Caption: MHC Class I antigen presentation pathway for influenza NP.

## T-Cell Receptor (TCR) Signaling Pathway





Click to download full resolution via product page

Caption: Simplified T-Cell Receptor (TCR) signaling cascade.



## **Experimental Workflow for T-Cell Response Analysis**



Click to download full resolution via product page

Caption: Workflow for analyzing T-cell responses to NP epitopes.

## Conclusion

The comparison of murine and human T-cell responses to the influenza NP (366-374) epitope and its analogues reveals fundamental principles of cellular immunity. The murine model, with



its well-defined H-2Db restricted and immunodominant NP (366-374) response, offers a powerful system for dissecting the mechanisms of T-cell activation, memory, and effector function. In contrast, the human response is more complex and heterogeneous, reflecting the diversity of HLA alleles in the population. While this complexity presents challenges, it also underscores the importance of identifying multiple conserved epitopes for the development of a "universal" influenza vaccine that can elicit protective T-cell responses across a broad range of individuals. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate these critical immune responses and advance the development of next-generation influenza vaccines and therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantification of repertoire diversity of influenza-specific epitopes with predominant public or private TCR usage PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central memory T cells with key TCR repertoires and gene expression profiles dominate influenza CD8+ T cell pools across the human lifespan PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction to Influenza NP (366-374) as a T-Cell Epitope]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375292#comparing-human-vs-murine-t-cell-response-to-np-366-374]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com